

An In-depth Technical Guide to Viomycin Sulfate: Chemical Structure, Properties, and Mechanisms

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Compound of Interest

Compound Name: *Viomycin sulfate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **viomycin sulfate**, a tuberactinomycin antibiotic. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development in the fields of microbiology, pharmacology, and drug discovery.

Chemical Structure and Identification

Viomycin is a complex, cyclic peptide antibiotic produced by the actinomycete *Streptomyces puniceus*.^{[1][2][3]} It belongs to the tuberactinomycin family of antibiotics, which are crucial in the treatment of multidrug-resistant tuberculosis.^{[1][4]} The structure of viomycin is characterized by a unique macrocyclic peptide core.

The IUPAC name for the active viomycin moiety is (3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide.^[2] **Viomycin sulfate** is the sulfate salt of this active molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **viomycin sulfate** is presented in the table below for easy reference and comparison.

Property	Value	References
CAS Number	37883-00-4	[5]
Molecular Formula	C ₂₅ H ₄₅ N ₁₃ O ₁₄ S	[5][6][7]
Molecular Weight	783.77 g/mol	[5][8][9]
Appearance	White to off-white crystalline powder	[8]
Melting Point	266 °C (decomposes)	[8]
Solubility	Soluble in water (up to 75 mM) and methanol. Soluble in DMSO.	[6][8][10]
Storage Conditions	Store at 2-8°C.	[8]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Viomycin sulfate exerts its antibacterial effect by potently inhibiting protein synthesis in susceptible bacteria.[4][8][11] Its primary target is the bacterial 70S ribosome.[4][8]

The mechanism involves the following key steps:

- Binding to the Ribosome: Viomycin binds to a specific site on the 70S ribosome, at the interface of the small (30S) and large (50S) subunits. This binding site involves interactions with helix 44 of the 16S rRNA (in the 30S subunit) and helix 69 of the 23S rRNA (in the 50S subunit).[12]
- Inhibition of Translocation: The binding of viomycin locks the ribosome in a pre-translocation state, preventing the movement of tRNA and mRNA along the ribosome.[2] This effectively halts the elongation phase of protein synthesis.

- Induction of Miscoding: While the primary mechanism is the inhibition of translocation, viomycin can also cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

The following diagram illustrates the inhibitory action of **viomycin sulfate** on the bacterial ribosome.

Caption: Mechanism of **viomycin sulfate** action on the bacterial ribosome.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of **viomycin sulfate**.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol outlines a general method for the analysis of **viomycin sulfate** using reversed-phase HPLC.

- Objective: To determine the purity of a **viomycin sulfate** sample and quantify its concentration.
- Instrumentation:
 - HPLC system with a UV-Vis detector
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Reagents:
 - Acetonitrile (HPLC grade)
 - Trifluoroacetic acid (TFA), 0.1% (v/v) in water (Mobile Phase A)
 - Trifluoroacetic acid (TFA), 0.1% (v/v) in acetonitrile (Mobile Phase B)
 - Viomycin sulfate** reference standard

- Water (HPLC grade)
- Procedure:
 - Sample Preparation:
 - Accurately weigh and dissolve the **viomycin sulfate** sample and reference standard in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
 - Filter the solutions through a 0.45 µm syringe filter before injection.
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 µL
 - Column Temperature: 30 °C
 - Detection Wavelength: 268 nm
 - Gradient Elution:

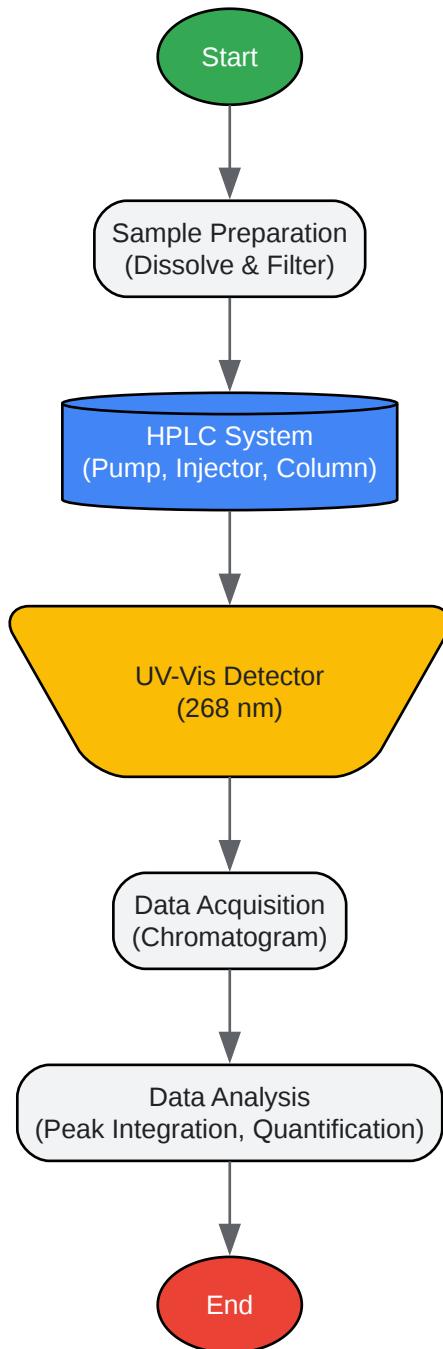
Time (min)	% Mobile Phase B
0	5
20	50
25	95

| 30 | 5 |

- Data Analysis:
 - Integrate the peak areas of the chromatograms.
 - Calculate the purity of the sample by comparing the peak area of the main viomycin peak to the total area of all peaks.

- Quantify the concentration of the sample by comparing its peak area to that of the reference standard.

The following diagram illustrates the general workflow for HPLC analysis.



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Caption: General workflow for HPLC analysis of **viomycin sulfate**.

UV-Visible (UV-Vis) Spectroscopy for Concentration Determination

This protocol describes the use of UV-Vis spectroscopy for the rapid determination of **viomycin sulfate** concentration in solution.

- Objective: To determine the concentration of **viomycin sulfate** in a clear solution.
- Instrumentation:
 - UV-Vis spectrophotometer
 - Quartz cuvettes (1 cm path length)
- Reagents:
 - Solvent (e.g., water or a suitable buffer) in which **viomycin sulfate** is dissolved.
- Procedure:
 - Instrument Setup:
 - Turn on the spectrophotometer and allow it to warm up.
 - Set the wavelength to scan from 200 nm to 400 nm.
 - Blank Measurement:
 - Fill a quartz cuvette with the solvent used to dissolve the sample.
 - Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum.
 - Sample Measurement:
 - Rinse the cuvette with the **viomycin sulfate** solution and then fill it with the solution.
 - Place the cuvette in the spectrophotometer and record the absorbance spectrum.
 - Data Analysis:

- Determine the wavelength of maximum absorbance (λ_{max}), which for viomycin is typically around 268 nm.
- Use the Beer-Lambert law ($A = \epsilon bc$) to calculate the concentration, where A is the absorbance at λ_{max} , ϵ is the molar absorptivity, b is the path length (1 cm), and c is the concentration. The molar absorptivity will need to be determined empirically by creating a standard curve.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

This protocol outlines the use of FTIR spectroscopy to obtain a characteristic infrared spectrum of **viomycin sulfate**, which can be used for identification and to assess the presence of specific functional groups.

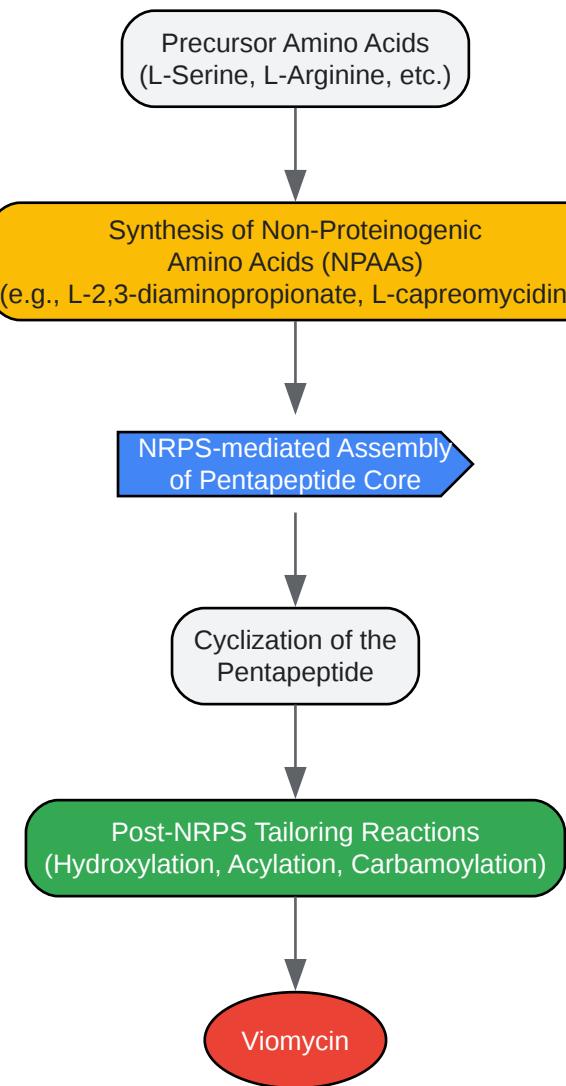
- Objective: To obtain an infrared spectrum of **viomycin sulfate** for structural characterization.
- Instrumentation:
 - FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press for KBr pellets.
- Reagents:
 - **Viomycin sulfate** (solid powder)
 - Potassium bromide (KBr), spectroscopic grade (if preparing a pellet)
- Procedure (using ATR):
 - Instrument Setup:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum.
 - Sample Measurement:

- Place a small amount of the **viomycin sulfate** powder onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the FTIR spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Procedure (using KBr pellet):
 - Sample Preparation:
 - Thoroughly mix a small amount of **viomycin sulfate** (approx. 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Sample Measurement:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the FTIR spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in viomycin, such as N-H stretching (amides and amines), C=O stretching (amides), and O-H stretching (hydroxyl groups).

Biosynthesis of Viomycin

The biosynthesis of viomycin is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The biosynthetic gene cluster contains genes encoding the enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors and the assembly of the cyclic peptide core.

The following diagram provides a simplified overview of the key stages in the biosynthesis of viomycin.



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Caption: Simplified biosynthetic pathway of viomycin.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, mechanism of action, and analytical methodologies for **viomycin sulfate**. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this important antibiotic. The provided tables and diagrams offer a clear and concise summary of key data, while the experimental protocols serve as a practical guide for laboratory work. Further research into the stability and degradation pathways of **viomycin sulfate**, as well as the development of more detailed

analytical protocols, will continue to enhance our understanding and application of this critical therapeutic agent.

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